5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one
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Overview
Description
5-Benzyl-2-methylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one typically involves the reaction of 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with various reagents. One common method involves the use of aliphatic and aliphatic-aromatic amines . The reaction conditions often include heating under reflux with specific solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methylsulfanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the benzyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
5-Benzyl-2-methylsulfanyl-1H-pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, derivatives of pyrimidinones have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: A closely related compound with similar chemical properties.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
5-Benzyl-2-methylsulfanyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group, in particular, plays a crucial role in its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-8-10(11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCDOVCYRSTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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